molecular formula C10H12O B1593524 2-Methyl-1-phenyl-2-propen-1-ol CAS No. 4383-08-8

2-Methyl-1-phenyl-2-propen-1-ol

Cat. No.: B1593524
CAS No.: 4383-08-8
M. Wt: 148.2 g/mol
InChI Key: ZGYBYYJGIKPBFD-UHFFFAOYSA-N
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Description

Significance of Allylic Alcohols in Modern Organic Synthesis Research

Allylic alcohols are a class of organic compounds that possess a hydroxyl group attached to an sp³-hybridized carbon atom adjacent to a carbon-carbon double bond. wikipedia.org This structural arrangement confers unique reactivity upon these molecules, making them highly valuable and versatile building blocks in modern organic synthesis. The smallest member of this class is allyl alcohol (prop-2-en-1-ol). wikipedia.org

The significance of allylic alcohols stems from their ability to undergo a wide array of chemical transformations. They serve as precursors for the synthesis of numerous important chemicals, including glycidol, flame-resistant materials, drying oils, and plasticizers. wikipedia.org The dual functionality of the alcohol and the alkene group allows for diverse synthetic manipulations. The hydroxyl group can be a poor leaving group, which has spurred the development of numerous catalytic systems to facilitate its departure in substitution reactions. acs.org

Key areas of research involving allylic alcohols include:

Catalytic Asymmetric Allylic Alkylation (AAA): This is a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov The direct use of allylic alcohols as electrophiles in these reactions is an area of intense investigation, as it offers a more atom-economical process by avoiding the pre-functionalization of the hydroxyl group. acs.org

Oxidation and Reduction Reactions: The double bond and the alcohol moiety can be selectively oxidized or reduced to yield a variety of functionalized molecules.

Rearrangement Reactions: Allylic alcohols can undergo synthetically useful rearrangement reactions, such as the Overman rearrangement to produce allylic amines. organic-chemistry.org

Olefination Precursors: They can be transformed into olefins, providing an alternative to classical methods like the Wittig reaction. acs.org

The reactivity of the allylic position is another crucial aspect. The C-H bonds at the allylic site are weaker than typical sp³ C-H bonds, making them more susceptible to reactions like oxidations and substitutions. wikipedia.org This enhanced reactivity, similar to that of benzylic positions, further expands the synthetic utility of allylic alcohols. wikipedia.org

Overview of Key Research Areas Pertaining to 2-Methyl-1-phenyl-2-propen-1-ol

This compound, also known as isopropenyl phenyl carbinol, is a specific tertiary allylic alcohol that has been a subject of study in organic chemistry. nih.gov Its structure incorporates a phenyl group and a methyl-substituted allyl fragment, which influences its reactivity and potential applications.

Research pertaining to this compound is primarily focused on its synthesis and its utility as a reactant in various chemical transformations.

Synthesis: The preparation of this compound often involves the addition of an organometallic reagent to a carbonyl compound. One common synthetic route is the Grignard reaction, where a suitable Grignard reagent is reacted with a ketone. For instance, the reaction of isopropenylmagnesium bromide with benzaldehyde (B42025) or phenylmagnesium bromide with methyl isopropenyl ketone can, in principle, yield the target molecule. Another approach involves the reduction of α,β-unsaturated ketones.

Reactions and Applications: As a tertiary allylic alcohol, this compound is a valuable substrate for studying various reaction mechanisms and developing new synthetic methodologies. Key research findings include its use in dehydration reactions. For example, in the presence of an acid catalyst like aluminum trichloride (B1173362) and triphenylphosphine (B44618) in nitromethane (B149229), it can be dehydrated to form 2-methyl-1-phenylpropene (B151218). chemicalbook.com

The presence of the phenyl group and the tertiary nature of the alcohol make it a useful model compound for investigating the stereochemical outcomes of reactions. It has been reported as a constituent in Schisandra chinensis. nih.gov While specific large-scale industrial applications are not widely documented, its study contributes to the fundamental understanding of the reactivity of tertiary allylic alcohols, which is crucial for the design of more complex molecules and novel synthetic strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-phenylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-7,10-11H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYBYYJGIKPBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963123
Record name 2-Methyl-1-phenylprop-2-en-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4383-08-8
Record name 2-Methyl-1-phenyl-2-propen-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-phenylprop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Methyl 1 Phenyl 2 Propen 1 Ol

Catalytic Approaches in the Synthesis of 2-Methyl-1-phenyl-2-propen-1-ol

Catalytic methods offer elegant and atom-economical routes to this compound, often providing high levels of control over the reaction's outcome. Transition metals, in particular, play a pivotal role in these transformations.

Transition Metal-Catalyzed Coupling Reactions for Allylic Alcohol Synthesis

Cross-coupling reactions catalyzed by transition metals like nickel and palladium are powerful tools for constructing the carbon-carbon backbone of the target molecule. nih.gov These reactions typically involve the coupling of an aryl component with a three-carbon isopropenyl unit.

Nickel catalysis provides an effective and more economical alternative to palladium for certain cross-coupling reactions. koreascience.kr The synthesis of this compound can be envisioned through the nickel-catalyzed addition of an organometallic phenyl species to an isopropenyl-containing carbonyl compound. For instance, the coupling of phenylmagnesium bromide with methacrolein (B123484) in the presence of a suitable nickel catalyst, such as nickel(II) chloride, can yield the desired allylic alcohol. The reaction proceeds via the formation of a nucleophilic organonickel species that adds to the carbonyl group of methacrolein.

Another viable nickel-catalyzed route involves the reaction of benzaldehyde (B42025) with an isopropenyl Grignard reagent, such as isopropenylmagnesium bromide. This approach has been explored for the synthesis of various allylic alcohols. mdpi.com The choice of phosphine (B1218219) ligands is crucial in these reactions, as they can influence the selectivity and efficiency of the catalytic cycle. mdpi.com

Reactant 1 Reactant 2 Catalyst System Solvent Typical Conditions Product
Phenylmagnesium BromideMethacroleinNiCl₂ / Phosphine LigandTHF / Ether0-25 °CThis compound
BenzaldehydeIsopropenylmagnesium BromideNi(acac)₂ / Diene AdditiveTHFRoom TempThis compound

Palladium catalysis is extensively used in the formation of C-C bonds, with the Mizoroki-Heck reaction being a prime example. youtube.comliv.ac.uk This reaction typically couples an aryl halide with an alkene. youtube.com The synthesis of this compound via a Heck reaction could involve coupling bromobenzene (B47551) with 2-methyl-2-propen-1-ol. However, a significant challenge in the Heck arylation of allylic alcohols is controlling regioselectivity, as reactions in standard molecular solvents often yield a mixture of linear and branched products. mdpi.com The desired product, this compound, is the branched isomer, which results from arylation at the internal carbon of the double bond. Achieving high selectivity for this isomer often requires specific reaction conditions. mdpi.com

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. nih.gov

Aryl Halide Alkene Catalyst System Base Solvent Key Challenge
Bromobenzene2-Methyl-2-propen-1-olPd(OAc)₂ / DPPPEt₃NDMFRegioselectivity (Branched vs. Linear)
IodobenzeneMethacroleinPd(OAc)₂ / PPh₃K₂CO₃Aqueous MediaSubsequent reduction required

Ionic Liquid Systems in Regioselective Synthesis

Ionic liquids (ILs) have emerged as promising "green" solvents that can significantly influence the outcome of chemical reactions. mdpi.comliv.ac.uk In the context of the palladium-catalyzed Heck arylation of allylic alcohols, ionic liquids can promote the "ionic pathway" of the reaction mechanism. mdpi.comorganic-chemistry.org This pathway favors the formation of the branched arylation product, which is precisely the desired regioselectivity for synthesizing this compound. mdpi.comliv.ac.uk

By using an imidazolium-based ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) or 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]), in conjunction with a palladium catalyst like Pd(OAc)₂ and a phosphine ligand like 1,3-bis(diphenylphosphino)propane (B126693) (DPPP), the arylation of an allylic alcohol with an aryl bromide can be directed to yield the branched isomer with high selectivity. youtube.commdpi.comrsc.org This approach avoids the need for expensive aryl triflates or toxic halide scavengers that are sometimes used to control regioselectivity in conventional organic solvents. mdpi.comliv.ac.uk The ionic environment provided by the IL is believed to stabilize the cationic palladium intermediate that leads to the branched product. mdpi.com

Aryl Halide Allylic Alcohol Catalyst System Ionic Liquid Selectivity Reference
Bromobenzene2-Methyl-2-propen-1-olPd(OAc)₂ / DPPP[bmim][PF₆]Favors Branched Product mdpi.com
Iodobenzene2-Methyl-2-propen-1-olPd(OAc)₂ / DPPP[bmim][BF₄]Favors Branched Product liv.ac.ukrsc.org

Noble Metal-Catalyzed Reduction Methods for Precursors

An alternative strategy for synthesizing this compound is through the selective reduction of its corresponding α,β-unsaturated ketone precursor, 2-methyl-1-phenyl-2-propen-1-one. The challenge in this transformation is the chemoselective reduction of the carbonyl group without affecting the carbon-carbon double bond. Noble metal catalysts, particularly ruthenium, are highly effective for this purpose. dicp.ac.cn

Asymmetric transfer hydrogenation (ATH) using ruthenium catalysts is a well-established method for the enantioselective reduction of ketones to chiral alcohols. nih.govmiracosta.edu This process typically employs a ruthenium complex with a chiral ligand and a hydrogen donor, such as a mixture of formic acid and triethylamine (B128534) or isopropanol. nih.gov By selecting the appropriate chiral ligand, it is possible to produce a specific enantiomer of the target allylic alcohol with high enantioselectivity. The reaction is believed to proceed through a six-membered transition state involving the ruthenium hydride species. dicp.ac.cn

Precursor Catalyst System Hydrogen Source Solvent Product Key Feature
2-Methyl-1-phenyl-2-propen-1-oneRu(II)-Chiral Diamine-DiphosphineHCOOH / Et₃NEthyl Acetate (B1210297)(R)- or (S)-2-Methyl-1-phenyl-2-propen-1-olAsymmetric Synthesis
2-Methyl-1-phenyl-2-propen-1-one[{RuCl₂(p-cymene)}₂] / Chiral LigandIsopropanolToluene(R)- or (S)-2-Methyl-1-phenyl-2-propen-1-olEnantioselective Reduction

Organometallic Reagent-Based Syntheses

The use of organometallic reagents, particularly Grignard reagents, represents a classic and highly versatile method for the formation of alcohols. libretexts.org The synthesis of this compound via a Grignard reaction can be approached from two main retrosynthetic disconnections.

The first route involves the reaction of a phenyl-based Grignard reagent, such as phenylmagnesium bromide, with the α,β-unsaturated aldehyde, methacrolein (2-methyl-2-propenal). missouri.edu In this reaction, the nucleophilic phenyl group attacks the electrophilic carbonyl carbon of methacrolein. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. google.com

The second, and equally viable, pathway involves the reaction of benzaldehyde with an isopropenyl Grignard reagent, such as isopropenylmagnesium bromide. tardigrade.inbartleby.com This reagent is typically prepared from an isopropenyl halide, like 2-bromopropene. The nucleophilic isopropenyl group adds to the carbonyl carbon of benzaldehyde, and the subsequent aqueous workup affords this compound. youtube.com For both routes, it is crucial to perform the reaction under anhydrous conditions, as Grignard reagents are strong bases and will be quenched by water.

Route Grignard Reagent Carbonyl Compound Solvent Workup Typical Yield
1Phenylmagnesium BromideMethacroleinAnhydrous Ether / THFAqueous Acid (e.g., NH₄Cl)~85% tardigrade.in
2Isopropenylmagnesium BromideBenzaldehydeAnhydrous Ether / THFAqueous Acid (e.g., NH₄Cl)Good to High

Grignard Reaction Pathways for the Formation of Allylic Alcohols

The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds, and it is particularly effective for the synthesis of alcohols. masterorganicchemistry.com The preparation of this compound can be achieved through the reaction of a Grignard reagent with an appropriate carbonyl compound.

One common pathway involves the reaction of phenylmagnesium halide with methacrolein. In this reaction, the phenyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of methacrolein. A subsequent acidic workup protonates the resulting alkoxide to yield the desired this compound.

Alternatively, an isopropenyl Grignard reagent can be reacted with benzaldehyde. chegg.com This approach also leads to the formation of the target allylic alcohol after the standard workup procedure. The choice between these two pathways may depend on the availability and stability of the starting materials.

A patented method for a related compound, 2-methyl-1-phenyl-1-propanol, involves the reaction of phenylmagnesium chloride with isobutyraldehyde. google.com This process is conducted under an inert atmosphere, typically nitrogen, and uses an organic solvent like tetrahydrofuran (B95107) (THF). google.com The reaction mixture is heated to reflux to ensure the completion of the reaction. google.com The yield of 2-methyl-1-phenyl-1-propanol using this method can be as high as 91.1%, with a purity exceeding 99%. google.com

Table 1: Grignard Reaction Pathways for Allylic Alcohol Synthesis

Grignard Reagent Carbonyl Compound Product
Phenylmagnesium Halide Methacrolein This compound
Isopropenylmagnesium Halide Benzaldehyde This compound

Zinc-Mediated Coupling Reactions

Zinc-mediated reactions, such as the Barbier reaction, offer an alternative to the classic Grignard synthesis. nih.gov These reactions are often favored for their tolerance of a wider range of functional groups and can sometimes be carried out in aqueous media. nih.gov

In the context of synthesizing this compound, a zinc-mediated Barbier-type reaction could involve the in-situ formation of an organozinc reagent from an isopropenyl halide and zinc metal. This reactive species would then add to benzaldehyde to form the target alcohol. A patent describes the use of a zinc-sodium alloy as an additive in a Grignard-type synthesis of 2-methyl-1-phenyl-1-propanol, where the zinc component can also form an organometallic species that reacts with the aldehyde. google.com

Research has also explored the use of diisopropylzinc (B128070) in reaction with benzaldehyde for the preparation of related phenyl propanols. google.com These organozinc additions are a valuable tool in the synthesis of complex alcohols.

Rearrangement Reactions and Their Application in this compound Formation

Rearrangement reactions can be powerful tools in organic synthesis, allowing for the construction of complex molecular architectures from simpler starting materials. While not a direct route to this compound, understanding these reactions is crucial for designing synthetic pathways to its analogues or for avoiding unwanted side products.

For instance, the pinacol (B44631) rearrangement is a classic example where a 1,2-diol is converted to a ketone or aldehyde under acidic conditions. youtube.com This involves the migration of an alkyl or aryl group. While not directly forming the target alcohol, the principles of carbocation stability and migratory aptitude that govern this rearrangement are relevant to many organic reactions. msu.edu The general migratory aptitude is tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. msu.edu

Another relevant rearrangement is the Baeyer-Villiger oxidation, which converts a ketone to an ester. wiley-vch.de This reaction involves the migration of a group from a carbonyl carbon to an adjacent oxygen atom. wiley-vch.de The migratory aptitude in this reaction is also well-established, with more electron-rich groups migrating preferentially. wiley-vch.de Understanding such rearrangements is key for the strategic design of multi-step syntheses.

Chemo- and Regioselective Preparations of this compound

Achieving high chemo- and regioselectivity is a primary goal in modern organic synthesis. nih.gov In the synthesis of this compound, this means controlling the reaction to favor the formation of the desired product over other possible isomers or byproducts.

For example, in the Grignard reaction between phenylmagnesium bromide and methacrolein, the primary desired reaction is the 1,2-addition to the carbonyl group. However, 1,4-conjugate addition to the α,β-unsaturated system can be a competing reaction. The choice of reaction conditions, such as temperature and solvent, can influence the ratio of 1,2- to 1,4-addition products. Generally, lower temperatures favor 1,2-addition.

Similarly, when using a di-substituted Grignard reagent, the regioselectivity of its addition to an aldehyde is critical. The reaction must be controlled to ensure the correct connectivity of the final product. The use of specific catalysts or additives can enhance the chemo- and regioselectivity of these transformations.

Retrosynthetic Analysis for this compound and its Analogues

Retrosynthetic analysis is a powerful strategy for planning the synthesis of organic molecules. youtube.comlkouniv.ac.in It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections."

For this compound, a primary disconnection is the carbon-carbon bond between the carbinol carbon and the phenyl group, or the carbinol carbon and the isopropenyl group. lkouniv.ac.in These disconnections correspond to the Grignard reactions discussed earlier.

Disconnection 1 (C-C bond to phenyl group): This disconnection leads to a phenyl anion synthon and a 2-methyl-2-propenal cation synthon. The synthetic equivalents would be a phenyl Grignard reagent (e.g., phenylmagnesium bromide) and methacrolein. chegg.com

Disconnection 2 (C-C bond to isopropenyl group): This disconnection suggests an isopropenyl anion synthon and a benzaldehyde cation synthon. The corresponding synthetic equivalents are an isopropenyl Grignard reagent and benzaldehyde. chegg.com

Another potential disconnection is across the double bond of the propenyl group, which could suggest a Wittig-type reaction pathway. However, this is generally more complex for the synthesis of allylic alcohols.

Functional group interconversions (FGIs) are a key component of retrosynthetic analysis, allowing for the conversion of one functional group into another to facilitate a desired disconnection or to simplify the synthesis. lkouniv.ac.inimperial.ac.uk

In the context of this compound, an FGI could be the oxidation of the alcohol to the corresponding ketone, 2-methyl-1-phenyl-2-propen-1-one. This ketone could then be a target for a different set of disconnection strategies.

Another FGI could involve the reduction of a related carboxylic acid or ester to the alcohol. masterorganicchemistry.com For example, retrosynthetically, the alcohol could be seen as coming from the reduction of methyl 2-methyl-3-phenylpropenoate. This FGI opens up alternative synthetic routes starting from different precursors.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Phenylmagnesium halide
Methacrolein
Benzaldehyde
Isopropenyl Grignard reagent
2-Methyl-1-phenyl-1-propanol
Phenylmagnesium chloride
Isobutyraldehyde
Tetrahydrofuran (THF)
Isopropenyl halide
Zinc
Diisopropylzinc
1,2-diol
Ketone
Aldehyde
Baeyer-Villiger oxidation
Ester
Phenylmagnesium bromide
2-Methyl-1-phenyl-2-propen-1-one

Hydroxyl Group Transformations

The hydroxyl group in this compound is a primary site for a variety of chemical modifications, including esterification, etherification, oxidation, reduction, and sulfonylation.

Esterification and Etherification Reactions of the Allylic Alcohol Functionality

The conversion of the hydroxyl group into esters and ethers is a fundamental transformation. Esterification is commonly achieved through the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com This is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com Various acid catalysts can be employed, with sulfuric acid (H₂SO₄) and tosic acid (TsOH) being common choices. masterorganicchemistry.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product. masterorganicchemistry.com

Etherification can also be accomplished through various synthetic strategies. One common method is the Williamson ether synthesis, although this typically involves the deprotonation of the alcohol to form an alkoxide, which then reacts with an alkyl halide. Given the allylic and benzylic nature of the alcohol in this compound, SN1-type reactions with other alcohols under acidic conditions can also lead to ether formation.

Table 1: Common Reagents for Esterification and Etherification
ReactionReagent(s)CatalystProduct Type
EsterificationCarboxylic AcidH₂SO₄, TsOHEster
EsterificationAcid AnhydridePyridine, DMAPEster
EsterificationAcyl ChloridePyridineEster
EtherificationAlkyl HalideBase (e.g., NaH)Ether
EtherificationAlcoholAcidEther

Oxidation and Reduction Pathways of this compound

The oxidation of this compound can proceed at two locations: the secondary allylic alcohol and the carbon-carbon double bond. The presence of a hydrogen atom on the carbon bearing the hydroxyl group (a benzylic hydrogen) is crucial for the oxidation of the alcohol. stackexchange.com Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are expected to oxidize the secondary alcohol to the corresponding α,β-unsaturated ketone, isopropenyl phenyl ketone. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions can lead to the cleavage of the carbon-carbon double bond, potentially yielding benzoic acid. stackexchange.com

Reduction of this compound typically targets the carbon-carbon double bond. Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) would reduce the propenyl group to a propyl group, resulting in the formation of 2-methyl-1-phenylpropan-1-ol. nih.gov

Table 2: Predicted Oxidation and Reduction Products
Reaction TypeReagent(s)Predicted Major Product
Mild OxidationPCC, DMPIsopropenyl phenyl ketone
Strong OxidationKMnO₄, H⁺Benzoic Acid
Catalytic HydrogenationH₂, Pd/C2-Methyl-1-phenylpropan-1-ol

Sulfonylation Strategies and Their Mechanistic Insights

The conversion of the allylic alcohol functionality into an allylic sulfone is a significant transformation, as allylic sulfones are valuable intermediates in organic synthesis. organic-chemistry.orgresearchgate.net Various methods have been developed for the direct sulfonylation of allylic alcohols.

One strategy involves a metal-free, dehydrative cross-coupling reaction between an allylic alcohol and a sulfinic acid. organic-chemistry.org This reaction is promoted by hydrogen bonding interactions between the alcohol and the sulfinic acid, which facilitates the departure of water as the only byproduct, making it an environmentally benign process. organic-chemistry.org The reaction demonstrates broad functional group tolerance and can be performed under mild conditions. organic-chemistry.org

Palladium-catalyzed reactions have also been employed for the synthesis of allylic sulfones from allylic alcohols. organic-chemistry.org These methods often involve the in-situ activation of the alcohol. Other approaches include the use of sulfinyl chlorides in the absence of external catalysts, where the byproduct HCl is proposed to catalyze the reaction. organic-chemistry.org The mechanism of these reactions generally involves the substitution of the hydroxyl group with the sulfonyl moiety. The reactivity of the allylic alcohol can be enhanced through the formation of a more reactive intermediate, such as a phosphate (B84403) or a carbonate.

Table 3: Selected Sulfonylation Methods for Allylic Alcohols
MethodReagentsConditionsKey Features
Dehydrative Cross-CouplingSulfinic AcidMetal-free, mild conditionsEnvironmentally friendly, water as byproduct. organic-chemistry.org
Palladium CatalysisSodium Sulfinate, Pd(OAc)₂, PPh₃, Et₃BCatalyticIn-situ activation of the alcohol. organic-chemistry.org
Dehydroxylative SulfonylationSulfinate, Ph₃P/ICH₂CH₂IMild conditionsBroad scope including benzylic and alkyl alcohols. organic-chemistry.org
Sulfinyl Chloride ReactionSulfinyl ChlorideCatalyst-freeInvolves catalysis by byproduct HCl. organic-chemistry.org

Carbon-Carbon Double Bond Reactivity

The propenyl moiety in this compound is electron-rich and susceptible to attack by electrophiles. This reactivity is central to many of its chemical transformations.

Electrophilic Addition Reactions to the Propenyl Moiety

Electrophilic addition to the carbon-carbon double bond of this compound is expected to proceed via a mechanism that involves the formation of a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts that the electrophile will add to the carbon atom of the double bond that results in the formation of the more stable carbocation.

In the case of this compound, the attack of an electrophile (E⁺) on the terminal carbon of the double bond would lead to the formation of a tertiary benzylic carbocation. This carbocation is highly stabilized by both the inductive effect of the methyl group and the resonance delocalization of the positive charge into the adjacent phenyl ring. youtube.com Subsequent attack by a nucleophile (Nu⁻) on this carbocation would yield the final addition product. youtube.com

Table 4: Common Electrophilic Addition Reactions
ReactionReagent(s)Electrophile (E⁺)Nucleophile (Nu⁻)Expected Major Product
HydrohalogenationH-X (e.g., HBr, HCl)H⁺X⁻2-Halo-2-methyl-1-phenylpropan-1-ol
HydrationH₂O, H⁺H⁺H₂O2-Methyl-1-phenylpropane-1,2-diol
HalogenationX₂ (e.g., Br₂, Cl₂)X⁺ (in bromonium/chloronium ion)X⁻1,2-Dihalo-2-methyl-1-phenylpropan-1-ol
Halohydrin FormationX₂, H₂OX⁺ (in bromonium/chloronium ion)H₂O1-Halo-2-methyl-1-phenylpropane-1,2-diol

Epoxidation Reactions and Stereocontrol

The epoxidation of the carbon-carbon double bond in this compound leads to the formation of an oxirane ring. This reaction can be achieved using various epoxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of a catalyst. organic-chemistry.org

Given the presence of a chiral center at the carbinol carbon and the allylic nature of the alcohol, stereocontrol in the epoxidation reaction is a significant consideration. The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols. libretexts.org This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and a hydroperoxide oxidant. libretexts.org The choice of the L-(+)-DET or D-(-)-DET ligand directs the epoxidation to occur on one of the two faces of the double bond, allowing for the synthesis of specific stereoisomers of the resulting epoxy alcohol. libretexts.org The hydroxyl group of the allylic alcohol plays a crucial role in directing the catalyst to the double bond, thus enabling high stereoselectivity. libretexts.org

Table 5: Methods for the Epoxidation of Alkenes
MethodReagent(s)Key Features
Peroxy Acid Epoxidationm-CPBA, Peracetic acidGeneral method for epoxidation. organic-chemistry.org
Sharpless Asymmetric EpoxidationTi(OⁱPr)₄, (L)-(+)-DET or (D)-(-)-DET, t-BuOOHHigh enantioselectivity for allylic alcohols. libretexts.org
Catalytic EpoxidationH₂O₂, Metal catalyst (e.g., Mn, Re)Utilizes a greener oxidant. organic-chemistry.org

Allylic Reactivity and Rearrangements

The allylic nature of this compound makes it susceptible to reactions that proceed via delocalized intermediates, leading to rearrangements and substitutions.

Allylic alcohols can undergo rearrangement reactions under various conditions, often involving the shift of the double bond. In the presence of acid, this compound (referred to in older literature as 2-methyl-1-phenyl-1-propen-3-ol) has been shown to rearrange. rit.edurit.edu A study involving the treatment of this alcohol with 1%, 10%, and 50% sulfuric acid at 25°C and 100°C identified several rearrangement products. rit.edurit.edu The reaction yielded 2-methyl-2-phenylpropanal, isobutyrophenone, and a rearranged allylic alcohol, 2-methyl-3-phenyl-1-propen-3-ol. rit.edurit.edu These transformations likely proceed through a carbocation intermediate, which can be stabilized by resonance involving the phenyl group and the allylic system. lscollege.ac.in

In addition to rearrangements, allylic alcohols are key substrates for substitution reactions. These substitutions can occur through different mechanisms, such as SN1' or SN2'. lscollege.ac.in In an S_N1' mechanism, the reaction proceeds through a resonance-stabilized allylic carbocation, which can explain the formation of multiple products. lscollege.ac.in The S_N2' pathway involves a direct attack of the nucleophile at the γ-position of the allylic system, leading to a concerted displacement of the leaving group and a shift of the double bond. lscollege.ac.in

Furthermore, the hydroxyl group can be converted into a better leaving group (such as an acetate or carbonate), making the compound a suitable electrophile for transition metal-catalyzed allylic substitution reactions, like the well-known Tsuji-Trost reaction. wikipedia.orgthieme-connect.de This powerful carbon-carbon and carbon-heteroatom bond-forming method proceeds via a π-allylpalladium intermediate. wikipedia.orgthieme-connect.de While direct substitution on the alcohol is less common, some catalyst systems, for instance based on nickel, have been shown to facilitate the allylic substitution of alcohols directly. nih.gov

The direct use of allylic alcohols as electrophiles in cross-coupling reactions is a highly desirable transformation as it avoids a separate activation step. Research has shown that this compound and related structures can participate in such reactions through the cleavage of the allylic C-O bond.

Palladium-catalyzed cross-coupling reactions between aryl boronic acids and allylic alcohols like 2-methyl-2-propen-1-ol can be used to synthesize aromatic-(2-methylallyl) derivatives. chemeo.com While effective, these reactions can sometimes be complicated by side reactions such as deboronation or isomerization of the boronic acid. chemeo.com However, the development of mild reaction conditions has allowed for the synthesis of various alkenes in good yields. chemeo.com Catalyst systems based on dialkylbiaryl phosphine ligands have demonstrated high activity for this type of transformation, offering ways to tune the efficiency and regioselectivity of the C-C bond formation. chemeo.com Nickel catalysts, specifically Ni(cod)₂, have also been successfully employed for the direct coupling of allylic alcohols with arylboronic acids in the presence of a base. chemeo.com

Table 1: Summary of Cross-Coupling Reactions with Boronic Acids

Catalyst System Substrates Key Feature Source(s)
Palladium with dialkylbiaryl phosphine ligands Prenyl alcohol and aryl/heteroaryl boronic acids High activity and tunable regioselectivity chemeo.com

Nickel-catalyzed cross-coupling reactions have been successfully performed between allylic alcohols and aryl- or alkenylzinc chlorides, proceeding via C-O bond cleavage. chemeo.com When 1-aryl-prop-2-en-1-ols, a class of compounds including this compound, react with aryl- or alkenylzinc chlorides, the reaction yields linear cross-coupling products. chemeo.com For instance, the reaction of 1-phenyl-substituted (E)-3-phenylprop-2-en-1-ol with aryl- or alkenylzinc chlorides results in the formation of 3-aryl/alkenyl-substituted (E)-(prop-1-ene-1,3-diyl)dibenzenes. chemeo.com

Table 2: Nickel-Catalyzed Cross-Coupling with Organozinc Chlorides

Allylic Alcohol Substrate Type Reagent Product Type Source(s)
1-Aryl-prop-2-en-1-ols Aryl- or Alkenylzinc chlorides Linear cross-coupling products chemeo.com

Advanced Mechanistic Studies

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.

Thermochemical data for this compound have been compiled, providing fundamental information about its energetic properties. These values are essential for calculating reaction enthalpies and understanding the compound's stability.

Table 3: Selected Thermochemical Properties of this compound

Property Symbol Value Units Source(s)
Ideal gas heat capacity Cp,gas - J/mol×K chemeo.com
Standard Gibbs free energy of formation ΔfG° - kJ/mol chemeo.com
Enthalpy of formation at standard conditions ΔfH°gas - kJ/mol chemeo.com
Enthalpy of vaporization at standard conditions ΔvapH° - kJ/mol chemeo.com
Octanol/Water partition coefficient logPoct/wat - chemeo.com

Note: Specific values were not provided in the source.

Furthermore, studies on the self-reaction of the potassium alkoxide of the simpler analog, 2-methyl-2-propen-1-ol, suggest that the key carbon-carbon bond-forming step may involve an unusual Ene-type reaction. researchgate.net This mechanism is characterized by a stepwise or highly asynchronous hydride transfer that occurs before the carbon-carbon bond is formed. researchgate.net Such asynchronous transition states are a key feature influencing the kinetics of the reaction, moving away from a simple concerted model. These mechanistic details provide a framework for understanding the kinetic behavior of related systems like this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 1 Phenyl 2 Propen 1 Ol

Photoionization and Dissociation Pathways Investigations

The study of the behavior of molecules under high-energy conditions, such as those present in photoionization mass spectrometry, provides fundamental insights into their intrinsic stability and reactivity. The fragmentation patterns observed upon ionization reveal the weakest bonds and the most stable resulting fragments, offering a detailed map of the molecule's chemical landscape.

Investigations into the photoionization and subsequent dissociation of 2-Methyl-1-phenyl-2-propen-1-ol upon electron impact (EI) reveal a series of characteristic fragmentation pathways. The analysis of its mass spectrum provides critical data on the formation of various cationic species. nist.gov While detailed photoionization cross-sections and energy-resolved breakdown diagrams are not extensively documented in the literature, the electron ionization mass spectrum offers a clear view of the primary dissociation channels.

The initial step in the process is the ionization of the parent molecule to form a molecular ion (M⁺•).

Molecular Ion Formation: C₁₀H₁₂O + e⁻ → [C₁₀H₁₂O]⁺• + 2e⁻

The mass spectrum of this compound, as provided by the NIST Mass Spectrometry Data Center, displays several key fragment ions. nist.gov The relative intensities of these ions indicate the preferred fragmentation routes.

Major Fragmentation Pathways:

The fragmentation of the molecular ion is dictated by the stability of the resulting carbocations and neutral radicals. For this compound, the presence of a phenyl group, a hydroxyl group, and an allylic system provides several competing and collaborating fragmentation mechanisms. The principal pathways include alpha-cleavage, dehydration, and rearrangements involving the phenyl and allyl moieties.

One of the most significant fragmentation pathways for alcohols is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the oxygen-bearing carbon. libretexts.orgyoutube.com In this molecule, cleavage of the bond between the benzylic carbon and the phenyl ring is a prominent pathway, leading to a stable, resonance-stabilized oxonium ion.

Another common pathway for alcohols is dehydration , the loss of a water molecule (H₂O). libretexts.orgyoutube.com This is often observed as a peak at M-18.

The presence of the phenyl group allows for the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) through rearrangement, a common feature in the mass spectra of compounds containing a benzyl (B1604629) group.

The analysis of the electron ionization mass spectrum allows for the identification of the most abundant fragment ions and the postulation of their structures and formation pathways.

Interactive Data Table of Major Fragment Ions:

Below is an interactive table detailing the major ions observed in the electron ionization mass spectrum of this compound and their proposed fragmentation pathways.

m/z (mass-to-charge ratio)Proposed Fragment IonProposed Formation Pathway
148[C₁₀H₁₂O]⁺•Molecular Ion
133[C₉H₉O]⁺Loss of a methyl radical (•CH₃)
105[C₇H₅O]⁺Cleavage of the C-C bond between the carbonyl carbon and the isopropenyl group
91[C₇H₇]⁺Rearrangement to form the tropylium cation
77[C₆H₅]⁺Loss of the side chain, resulting in the phenyl cation
43[C₃H₇]⁺Isopropyl cation from the cleavage of the bond to the phenyl ring

Stereochemical Aspects and Enantioselective Synthesis of 2 Methyl 1 Phenyl 2 Propen 1 Ol

Chirality of 2-Methyl-1-phenyl-2-propen-1-ol and its Structural Isomers

This compound possesses a single stereocenter at the carbon atom bearing the hydroxyl group and the phenyl group. This carbon is bonded to four different substituents: a hydrogen atom, a hydroxyl group, a phenyl group, and a 2-methylprop-2-en-1-yl group. The presence of this chiral center means that the molecule is non-superimposable on its mirror image, and thus exists as a pair of enantiomers, (R)-2-methyl-1-phenyl-2-propen-1-ol and (S)-2-methyl-1-phenyl-2-propen-1-ol.

The concept of chirality is fundamental to understanding the properties and interactions of such molecules. edubull.com A molecule is considered chiral if it is not superimposable on its mirror image. edubull.com The presence of an asymmetric carbon atom, or a chiral center, is a common cause of chirality in organic molecules. edubull.com

Structural isomers of this compound include compounds with the same molecular formula (C₁₀H₁₂O) but different connectivity of atoms. nih.govnist.gov Some examples of its structural isomers are 2-methyl-1-phenylpropene (B151218) and 2-methyl-1-phenylpropan-1-ol. chemicalbook.comnih.gov Another structural isomer is 2-methyl-1-phenylpropan-2-ol. hmdb.ca These isomers may or may not be chiral, depending on their specific structures.

Table 1: Structural Isomers of this compound

Compound Name Molecular Formula CAS Number Chirality
2-Methyl-1-phenylpropene C₁₀H₁₂ 768-49-0 Achiral
2-Methyl-1-phenylpropan-1-ol C₁₀H₁₄O 611-69-8 Chiral
2-Methyl-1-phenylpropan-2-ol C₁₀H₁₄O 100-86-7 Achiral

Strategies for Asymmetric Synthesis of Chiral Allylic Alcohols

The synthesis of enantioenriched allylic alcohols is a significant area of research due to their utility as versatile chiral building blocks in the synthesis of natural products and pharmaceuticals. nih.gov Various strategies have been developed to achieve the asymmetric synthesis of these valuable compounds.

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, offering high efficiency and stereocontrol. researchgate.net In the context of chiral allylic alcohols, several catalytic methods have proven effective.

One prominent approach involves the asymmetric hydrogenation of α,β-unsaturated ketones. For instance, iridium catalysts bearing chiral spiro ligands have been successfully employed in the asymmetric hydrogenation of racemic exocyclic γ,δ-unsaturated β-ketoesters to produce functionalized chiral allylic alcohols with high enantioselectivity. researchgate.net Another strategy is the catalytic enantioselective alkenylation of aldehydes using chiral cobalt complexes. researchgate.net

Palladium-catalyzed asymmetric allylic alkylation is another versatile method. acs.orgnih.gov For example, a catalytic system comprising a palladium catalyst and a chiral phosphoric acid can facilitate the direct α-allylation of α-branched aldehydes with allylic alcohols, yielding products with high enantioselectivity. acs.orgnih.gov Similarly, rhodium-catalyzed allylic alkylation of 1,3-diketones with racemic secondary allylic alcohols has been shown to produce chiral branched α-allylated products in good yields and high enantioselectivities. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com This strategy has been widely applied in the asymmetric synthesis of chiral alcohols. The auxiliary, being chiral, creates a diastereomeric intermediate that allows for stereoselective transformations. After the desired stereochemistry is established, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com

A classic example is the use of oxazolidinone chiral auxiliaries, as pioneered by David A. Evans. These auxiliaries can control the stereochemistry of alkylation and aldol (B89426) reactions, leading to the formation of specific stereoisomers. wikipedia.org Pseudoephedrine and camphorsultam are other examples of effective chiral auxiliaries. wikipedia.org

Reagent-controlled synthesis involves the use of a chiral reagent to induce stereoselectivity. For instance, allyl- and crotylboration of α-chiral aldehydes using diisopinocampheylborane (B13816774) as a chiral auxiliary and reagent has been demonstrated to be a highly stereoselective process. acs.org

Diastereoselective Transformations Involving this compound

Diastereoselective transformations are crucial for the synthesis of complex molecules with multiple stereocenters. researchgate.netchegg.com In the context of this compound, its chiral center can influence the stereochemical outcome of subsequent reactions, leading to the formation of specific diastereomers.

For example, the stereoselective addition of nucleophiles to the double bond of a chiral allylic alcohol like this compound can be influenced by the existing stereocenter, resulting in a diastereoselective transformation. The synthesis of nonracemic α-tertiary allylamines from chiral β,β-diaryl substituted allyl alcohols demonstrates how the geometry of the double bond in the starting material controls the stereoselectivity of the subsequent rearrangement. nih.gov

The development of catalytic systems that can achieve high diastereoselectivity is an active area of research. For instance, a chiral magnesium bisphosphate has been shown to catalyze an asymmetric double C(sp³)–H bond functionalization, proceeding with high enantio- and diastereoselectivity. researchgate.net

Influence of Stereoisomerism on Reactivity and Transformation Pathways

The stereochemistry of a molecule can significantly influence its reactivity and the pathways of its chemical transformations. In the case of the enantiomers of this compound, while they have identical physical properties in a non-chiral environment, their reactivity can differ substantially in the presence of other chiral entities, such as chiral catalysts or reagents.

This difference in reactivity is the basis for kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. The Sharpless-Katsuki asymmetric epoxidation is a classic example where (E)-allylic alcohols are excellent substrates for kinetic resolution, while (Z)-disubstituted allylic alcohols are not. nih.gov

Furthermore, the stereochemical configuration of the starting material can dictate the stereochemical outcome of a reaction. As mentioned earlier, the (S,Z)- and (S,E)-isomers of allyl carbamates derived from chiral allylic alcohols lead to the formation of (S)- and (R)-tertiary allylamines, respectively, highlighting the profound influence of stereoisomerism on the transformation pathway. nih.gov

Applications of 2 Methyl 1 Phenyl 2 Propen 1 Ol in Complex Molecule Synthesis

Role as a Key Building Block in Organic Synthesis

2-Methyl-1-phenyl-2-propen-1-ol serves as a fundamental building block in organic synthesis due to its reactive functional groups. The presence of a hydroxyl group and a carbon-carbon double bond allows for a variety of chemical transformations, enabling chemists to construct intricate molecular architectures. The phenyl group also influences the reactivity of the molecule and can be a key feature in the target structure.

The utility of this compound as a synthetic building block is highlighted by its commercial availability from various chemical suppliers, often in technical grades. This accessibility suggests its established use in research and development as well as in larger-scale chemical production. The compound's isomeric cousin, 2-methyl-1-phenyl-1-propanol, is recognized as a significant intermediate in the synthesis of photoinitiators, such as 2-hydroxy-2-methyl-1-phenyl-1-propanone, and other pharmaceutical and material intermediates. google.com This underscores the importance of the core chemical structure that this compound provides.

Precursor for the Synthesis of Advanced Organic Materials

The structural attributes of this compound make it a potential precursor for the development of advanced organic materials. While direct applications in this area are still emerging, the reactivity of its functional groups provides a pathway to new materials with tailored properties.

Applications in Polymer Synthesis

Although specific examples of the direct polymerization of this compound are not extensively documented in publicly available literature, its structural analog, 2-methyl-2-propen-1-ol, is known to be utilized in polymer synthesis. sarchemlabs.com This suggests a potential for this compound to act as a monomer or a co-monomer in the creation of polymers with specific functionalities. The phenyl group, in particular, could impart desirable properties such as increased thermal stability or a higher refractive index to the resulting polymer.

Intermediates in Material Science Research

The role of phenylpropanes and related structures as intermediates in material science is an active area of research. For instance, the saturated analog, 2-methyl-1-phenyl-1-propanol, is explicitly mentioned as an intermediate in the synthesis of materials. google.com The unsaturation present in this compound offers additional reaction sites for cross-linking or functionalization, which are crucial steps in the design of new materials with specific mechanical, optical, or electronic properties.

Synthetic Intermediate for Chiral Compounds

The synthesis of chiral compounds is a critical aspect of modern chemistry, particularly in the pharmaceutical industry. While this compound itself is not chiral, it can be used as a starting material to create chiral molecules. The carbon atom bearing the hydroxyl group is a pro-chiral center, meaning it can be converted into a chiral center through an appropriate chemical reaction.

For example, the asymmetric reduction of the ketone analog of this compound can lead to the formation of a chiral alcohol. Furthermore, the double bond can be subjected to asymmetric epoxidation or dihydroxylation to introduce chirality. A related patent describes the chiral synthesis of a key intermediate for ephedrine, (S)-2-methylamino-1-phenyl-1-propanone, which highlights the importance of the phenylpropanone scaffold in accessing chiral molecules. google.com

Utility in the Production of Fine Chemicals

Fine chemicals are pure, single substances that are produced in limited quantities and are used as specialty chemicals in various industries. This compound and its derivatives have a place in this category. A patent for the preparation of 2-methyl-1-phenyl-1-propanol emphasizes its role as an important intermediate for fine chemicals, particularly in the synthesis of photoinitiators. google.com Photoinitiators are compounds that absorb light and generate reactive species to initiate polymerization, a key process in coatings, inks, and adhesives. The structural similarity of this compound suggests its potential as a precursor to similar high-value chemical products.

Derivatives and Analogues of 2 Methyl 1 Phenyl 2 Propen 1 Ol: Synthesis and Reactivity

Synthesis of Saturated Analogues (e.g., 2-Methyl-1-phenyl-1-propanol)

The saturated analogue, 2-Methyl-1-phenyl-1-propanol, is a key intermediate in fine chemical and pharmaceutical synthesis. Its preparation is most notably achieved through the Grignard reaction, which allows for the formation of the crucial carbon-carbon bond. Retrosynthetic analysis reveals two primary Grignard pathways to this tertiary alcohol. chegg.comchegg.com

One common method involves the reaction of a phenylmagnesium halide with isobutyraldehyde. For instance, phenylmagnesium chloride can be prepared from chlorobenzene (B131634) and magnesium in an organic solvent like tetrahydrofuran (B95107) (THF) under inert conditions. This Grignard reagent then reacts with isobutyraldehyde, followed by acidic hydrolysis to yield 2-Methyl-1-phenyl-1-propanol.

Alternatively, the synthesis can proceed by reacting an isopropylmagnesium halide with benzaldehyde (B42025). chegg.comchegg.com This flexibility in choosing starting materials is a significant advantage of the Grignard approach. Another reported method is the reduction of isobutyrophenone, although this may require more specialized conditions such as high-pressure hydrogenation with noble metal catalysts.

Reaction TypeRouteReagent 1Reagent 2SolventKey Conditions
Grignard Synthesis1Phenylmagnesium ChlorideIsobutyraldehydeTetrahydrofuran (THF)Inert atmosphere, reflux, then hydrolysis
Grignard Synthesis2Isopropylmagnesium BromideBenzaldehydeAnhydrous EtherFormation of Grignard reagent, then reaction with aldehyde
Reduction3IsobutyrophenoneH₂-High pressure, noble metal catalyst

Preparation of Ketone Derivatives (e.g., 2-methyl-1-phenyl-prop-2-en-1-one)

The oxidation of 2-Methyl-1-phenyl-2-propen-1-ol yields its corresponding ketone derivative, 2-methyl-1-phenyl-prop-2-en-1-one. This α,β-unsaturated ketone is a valuable reagent, particularly in the synthesis of pharmaceutical agents like isoquinolines and tetrahydroquinolines. chemicalbook.com

The conversion of an allylic alcohol to an enone requires an oxidizing agent that is selective for the alcohol functional group and does not affect the carbon-carbon double bond. A preliminary study on the oxidation of acid-sensitive allylic alcohols to their respective enones pointed towards the use of nickel peroxide (Ni₂O₃) as a potential catalytic system. umich.edu Other common reagents for this type of transformation include manganese dioxide (MnO₂), which is well-known for the selective oxidation of allylic and benzylic alcohols. The choice of oxidant is crucial to prevent side reactions and ensure a high yield of the desired enone.

Functionalization and Derivatization Strategies

The reactivity of the allylic alcohol group in this compound allows for a variety of functionalization and derivatization strategies, enabling its conversion into a wide array of other molecules. umich.edu

Mitsunobu Reaction: This reaction facilitates the conversion of alcohols to other functional groups, such as esters, with inversion of stereochemistry at the carbinol center. nih.gov For allylic alcohols, the reaction involves a mixture of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, like diethyl azodicarboxylate (DEAD), which activates the alcohol for nucleophilic substitution. umich.edunih.gov Studies on cyclic allylic alcohols have shown that the reaction can proceed via both Sₙ2 (inversion) and Sₙ2' (allylic rearrangement) pathways. umich.eduacs.org While this provides a route to various derivatives, the product distribution can be complex and solvent-dependent. acs.orgnih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for the functionalization of allylic alcohols. These methods often proceed through a π-allyl-palladium intermediate, which can then react with various nucleophiles. acs.org This allows for the direct substitution of the hydroxyl group under mild and neutral conditions, circumventing the need to first convert the alcohol into a better leaving group. rsc.org This has been successfully applied to the synthesis of allylsilanes by reacting allylic alcohols with disilanes. acs.org

Dehydration: Allylic alcohols can undergo dehydration to form conjugated dienes. For example, 2-Methyl-1-phenyl-1-propanol can be dehydrated using aluminum (III) chloride and triphenylphosphine in nitromethane (B149229) at 80°C to produce 2-methyl-1-phenylpropene (B151218). chemicalbook.com

Comparative Reactivity Studies of Related Allylic Alcohols and their Derivatives

The reactivity of allylic alcohols can vary significantly based on their substitution pattern and the reaction conditions.

In palladium-catalyzed reactions in aqueous media, the rate of ionization of the allylic alcohol is dependent on the substitution at the 3-position of the alcohol. researchgate.net A study using a water-soluble palladium-TPPTS complex showed that less substituted primary allylic alcohols, such as cinnamyl alcohol and allyl alcohol, reacted much faster than more substituted ones like prenol and geraniol (B1671447) at a neutral pH. researchgate.net This suggests that steric hindrance plays a significant role in the formation of the intermediate π-allyl-palladium complex.

Allylic AlcoholSubstitutionRelative Initial Rate (at pH 7)
Cinnamyl alcoholPrimaryHigh
Allyl alcoholPrimaryHigh
trans-2-Buten-1-olPrimaryHigh
PrenolPrimary (more substituted)Low
GeraniolPrimary (more substituted)Very Low

Data adapted from a study on heterolytic splitting of allylic alcohols with Palladium(0)−TPPTS in water. researchgate.net

Furthermore, studies comparing the reactivity of allylic alcohols to their corresponding ether derivatives in gold-catalyzed cyclization reactions have shown that the alcohols are generally more reactive. This is noteworthy as the hydroxyl group is not traditionally considered a better leaving group than an ether. This highlights the unique activation mechanisms at play in metal-catalyzed transformations of allylic systems.

Q & A

Q. What are the key physicochemical properties and structural identifiers of 2-methyl-1-phenyl-2-propen-1-ol?

this compound (CAS: 4383-08-8) is an aromatic alcohol with the molecular formula C₁₀H₁₂O and synonyms including isopropenyl phenyl carbinol. Its structure features a propenol group substituted with a methyl and phenyl group, making it a versatile intermediate for stereochemical studies and synthetic applications. Key identifiers include its IUPAC name and CAS registry number, which are critical for database searches and reproducibility in experimental protocols .

Q. What is a reliable synthetic route for this compound?

A common preparation method involves the reduction of phenylacetate derivatives using hydride-based reagents (e.g., lithium aluminum hydride or nickel hydride). Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid side products like over-reduced alcohols or elimination byproducts. Purification typically employs fractional distillation or recrystallization to achieve >90% purity .

Q. How should researchers handle and store this compound safely?

The compound is a skin and eye irritant. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • NMR : Use ¹H/¹³C NMR to confirm regiochemistry and stereochemistry. For example, the allylic proton (CH₂=CH-) appears as a doublet of doublets (δ 4.5–5.5 ppm), while the phenyl group shows aromatic signals (δ 7.2–7.6 ppm).
  • X-ray crystallography : Resolves absolute configuration, as demonstrated in related aryl-propanol derivatives (e.g., 2-(4-methylphenyl)-1-(phenylsulfonyl)-propan-2-ol) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, distinguishing isomers .

Q. How can researchers address contradictions in reactivity data for this compound under varying conditions?

Contradictions often arise from solvent polarity, temperature, or catalyst choice. For example:

  • In acidic conditions, the alcohol may undergo dehydration to form α-methylstyrene derivatives.
  • In basic conditions, nucleophilic substitution at the allylic position may compete.
    Design controlled experiments with kinetic monitoring (e.g., GC-MS, in situ IR) to isolate competing pathways. Computational modeling (DFT) can predict energy barriers for mechanistic validation .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

  • Protecting groups : Use silyl ethers (TMS, TBS) to temporarily block the hydroxyl group during electrophilic substitutions.
  • Catalysis : Transition-metal catalysts (e.g., Pd, Ru) can direct functionalization to the allylic or aromatic positions. For example, Ru-catalyzed C–H activation selectively modifies the phenyl ring .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor SN2 pathways, while non-polar solvents (toluene) stabilize carbocation intermediates for SN1 reactions .

Q. How can thermal stability and decomposition pathways be analyzed for this compound?

Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and exothermic events. Coupled with GC-MS, these techniques reveal volatile degradation products (e.g., styrene derivatives). Stability studies under accelerated aging (40°C/75% RH) provide shelf-life predictions for long-term storage .

Methodological Recommendations

Q. What purification techniques are most effective for isolating high-purity this compound?

  • Distillation : Use vacuum fractional distillation (bp ~120–130°C at 10 mmHg) to separate from low-boiling solvents or high-boiling byproducts.
  • Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) resolves polar impurities.
  • Crystallization : Recrystallize from ethanol/water mixtures to obtain crystalline product .

Q. How to validate synthetic intermediates in multi-step reactions involving this compound?

  • Inline analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Isotopic labeling : Incorporate ¹³C or deuterium at key positions (e.g., hydroxyl group) to track regiochemical outcomes via NMR .

Q. What computational tools aid in predicting the reactivity of this compound?

  • DFT calculations : Software like Gaussian or ORCA models transition states and activation energies for mechanistic insights.
  • Molecular docking : Predicts interactions in catalytic systems (e.g., enzyme binding for biocatalytic modifications) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.